molecular formula C18H16N4O3S2 B2813858 N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946233-79-0

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2813858
CAS No.: 946233-79-0
M. Wt: 400.47
InChI Key: KZXINXIXKNUPSU-UHFFFAOYSA-N
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Description

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a dihydropyridine ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiophenol with α-haloketones under basic conditions.

    Attachment of the dihydropyridine ring: The thiazole intermediate is then reacted with a β-ketoester and ammonia or an amine to form the dihydropyridine ring through a Hantzsch reaction.

    Introduction of the carboxamide group: The final step involves the reaction of the intermediate with an isocyanate or a carboxylic acid derivative to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate
  • N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole and dihydropyridine rings, along with the carboxamide group, make it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-26-14-5-3-2-4-13(14)21-16(24)8-12-10-27-18(20-12)22-17(25)11-6-7-15(23)19-9-11/h2-7,9-10H,8H2,1H3,(H,19,23)(H,21,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXINXIXKNUPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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